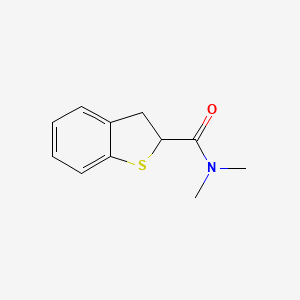
(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMMP is a white to off-white powder that is soluble in organic solvents and water.
Mechanism of Action
The mechanism of action of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone in its various applications is not fully understood. However, it is believed that (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone's antibacterial and antifungal properties are believed to be due to its ability to disrupt the cell membrane of the microorganisms. In catalysis, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone acts as a ligand that coordinates with the metal center, thereby facilitating the catalytic reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone have not been extensively studied. However, it has been shown to exhibit low toxicity in vitro, making it a potential candidate for further studies in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone in lab experiments is its ease of synthesis and purification. (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone is also stable under various conditions, making it a suitable candidate for various applications. However, one of the limitations of using (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone is its limited solubility in water, which may affect its biological activity in some applications.
Future Directions
There are several future directions for the study of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone. One of the potential applications of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone is in the development of new antibiotics to combat antibiotic-resistant bacteria. (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can also be further studied for its potential applications in photodynamic therapy, where it can be used as a photosensitizer to selectively destroy cancer cells. In materials science, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be further studied for its potential applications in the synthesis of MOFs with improved gas storage and separation properties. In catalysis, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be further studied for its potential applications in the synthesis of new metal complexes with improved catalytic activity.
Synthesis Methods
(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-methylsulfanylphenylboronic acid with 2-methylmorpholine-4-carboxaldehyde in the presence of a palladium catalyst. The product is then purified using chromatography techniques to obtain (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone in its pure form.
Scientific Research Applications
(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In materials science, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In catalysis, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity in various reactions.
properties
IUPAC Name |
(2-methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-4-5-12(18-3)8-13(10)14(16)15-6-7-17-11(2)9-15/h4-5,8,11H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBZATYWYVAACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=CC(=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

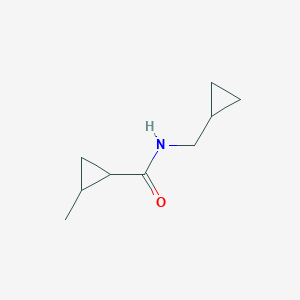
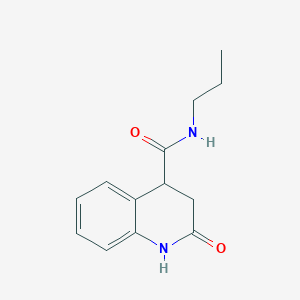

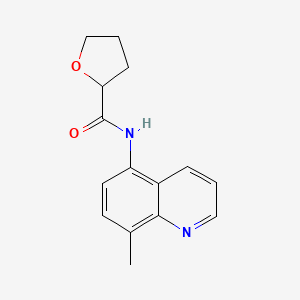
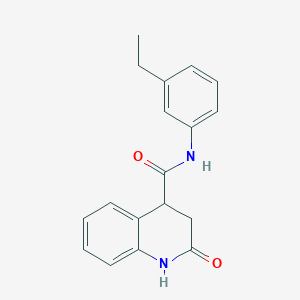
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
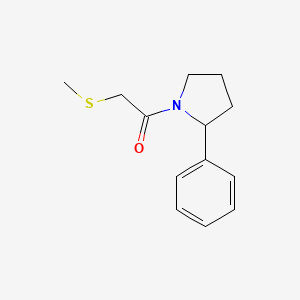

![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)
